
2-chloro-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanone is a chemical compound with the molecular formula C9H15ClO2. It is a colorless to light yellow liquid at room temperature and is insoluble in water. This compound is used as an intermediate in organic synthesis and medicinal chemistry.
Aplicaciones Científicas De Investigación
2-chloro-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanone is utilized in various scientific research applications, including:
Organic synthesis: As an intermediate in the synthesis of complex organic molecules.
Medicinal chemistry: In the development of pharmaceutical compounds.
Biological studies: As a probe to study enzyme mechanisms and metabolic pathways.
Industrial applications: In the production of agrochemicals and specialty chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanone typically involves the chlorination of 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanone. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, sodium methoxide, or thiourea in polar solvents like ethanol or dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethanones.
Reduction: Formation of 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanol.
Oxidation: Formation of 2-chloro-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanoic acid.
Mecanismo De Acción
The mechanism of action of 2-chloro-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanone involves its interaction with nucleophiles, leading to the formation of substituted products. The chlorine atom acts as a leaving group, facilitating nucleophilic attack on the carbonyl carbon. This compound can also undergo reduction and oxidation reactions, altering its chemical structure and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanone: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
2-chloro-1-(2,2-dimethyltetrahydro-2H-thiopyran-4-yl)ethanone: Contains a sulfur atom instead of an oxygen atom, leading to different chemical properties and reactivity.
Uniqueness
2-chloro-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanone is unique due to the presence of both a chlorine atom and a tetrahydropyran ring, which confer distinct reactivity and chemical properties. This combination makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Propiedades
IUPAC Name |
2-chloro-1-(2,2-dimethyloxan-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO2/c1-9(2)5-7(3-4-12-9)8(11)6-10/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSWVXHTMFKZGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)C(=O)CCl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
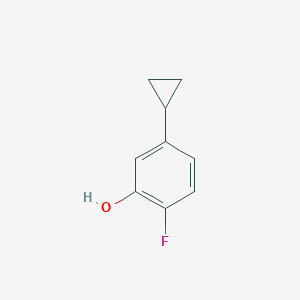
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-phenoxyacetamide](/img/structure/B3003540.png)
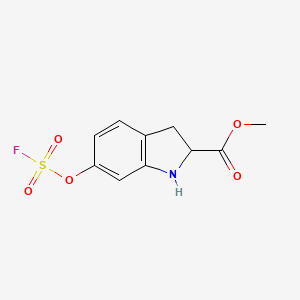
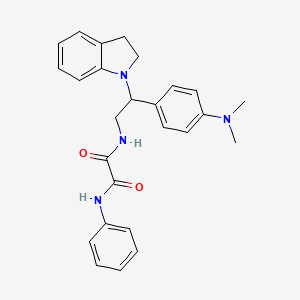
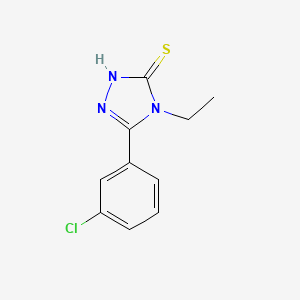
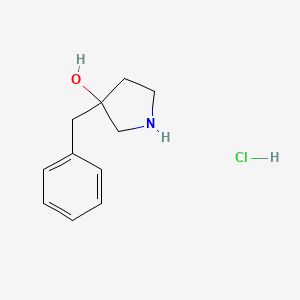
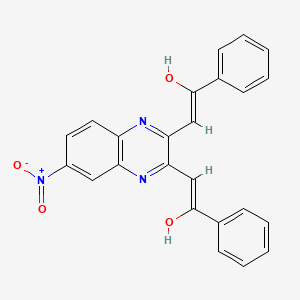
![2-[4-(Diethylsulfamoyl)-2-nitrophenoxy]acetic acid](/img/structure/B3003554.png)

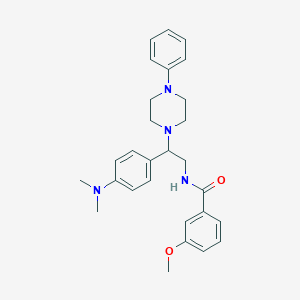
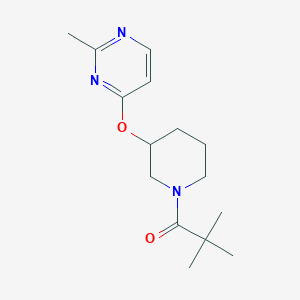
![N-(benzo[d]thiazol-2-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B3003559.png)


